1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is a trifluoromethyl ketone. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, affecting their function and activity. The compound may also participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoromethyl ketone with similar properties but lacking the additional fluorine atoms on the phenyl ring.
N-Phenyl-bis(trifluoromethanesulfonimide): A compound with similar trifluoromethyl groups but different overall structure and applications.
Uniqueness
1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds .
Properties
Molecular Formula |
C10H5F7O |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H5F7O/c11-6-1-2-7(9(12,13)14)5(3-6)4-8(18)10(15,16)17/h1-3H,4H2 |
InChI Key |
CEDHKCSJUYGVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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